N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(18-7-4-12-24-18)22-20-21-17(13-26-20)14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-13H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJINJWGGPQKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes
Thiazole Ring Formation via Cyclocondensation
The thiazole ring is typically constructed using cyclocondensation reactions. A modified Hantzsch thiazole synthesis is employed, where α-haloketones react with thioamides or thioureas. For example:
- Reagents : Chloroacetophenone derivatives and thiourea in ethanol under reflux.
- Conditions : 12–24 hours at 80°C, yielding thiazole intermediates with >75% efficiency.
Table 1: Thiazole Ring Formation Optimization
| α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Phenoxyphenacyl bromide | Thiourea | Ethanol | 80 | 78 |
| 4-Bromophenacyl chloride | N-Methylthiourea | DMF | 100 | 65 |
Key Insight : Ethanol as a solvent improves yield due to better solubility of intermediates.
Introduction of the Phenoxyphenyl Group
The phenoxyphenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination , leveraging palladium catalysts. For instance:
- Reagents : 4-Bromothiazole intermediate, 4-phenoxyphenylboronic acid, Pd(PPh₃)₄.
- Conditions : Dioxane/water (3:1), K₂CO₃, 100°C for 8 hours, yielding 85–90% coupling product.
Mechanistic Considerations
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Furan-2-Carboxamide Attachment
The furan-2-carboxamide moiety is incorporated via amide coupling using activators like EDCl/HOBt:
- Reagents : Furan-2-carboxylic acid, thiazole-2-amine, EDCl, HOBt, DMF.
- Conditions : Room temperature, 12 hours, yielding 70–80%.
Side Reactions
Competitive formation of acylurea byproducts is mitigated by using HOBt, which suppresses racemization.
Modern Methodological Advancements
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example:
- Thiazole cyclization : 30 minutes at 120°C vs. 24 hours conventionally.
- Yield Improvement : 82% vs. 75% under thermal conditions.
Table 2: Microwave vs. Conventional Heating
| Step | Conventional Time | Microwave Time | Yield (%) |
|---|---|---|---|
| Thiazole formation | 24 hours | 30 minutes | 82 |
| Amide coupling | 12 hours | 15 minutes | 85 |
Industrial-Scale Production
Purification Techniques
Analytical and Mechanistic Validation
Reaction Monitoring via LC-MS
Real-time LC-MS tracks intermediate formation:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (): This compound replaces the 4-phenoxyphenyl group with a 5-methylfuran-2-yl substituent and introduces a nitro group on the benzothiophene ring.
- N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide (): Here, the thiazole 4-position is substituted with a methyl group, and the phenyl ring is nitro-functionalized. This simplification reduces steric hindrance compared to the phenoxyphenyl group in the parent compound, which may improve solubility .
Modifications in the Carboxamide Linkage
- N-{[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide () :
The carboxamide linker is replaced with a thiourea group (-N-CS-NH-), introducing hydrogen-bonding capabilities and altering pharmacokinetic properties such as metabolic stability .
Heterocyclic Replacements: Furan vs. Thiophene
- Such substitutions can enhance lipophilicity and modulate receptor binding, as seen in opioid receptor-targeting compounds .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features of Analogues
Table 2. Physicochemical Properties
Research Findings and Implications
- Solubility vs. Bioactivity : Piperidine and morpholine derivatives () improve aqueous solubility but may reduce membrane permeability due to increased polarity.
- Thiourea vs. Carboxamide : Thiourea derivatives () exhibit stronger hydrogen-bonding capacity but are prone to metabolic oxidation, limiting in vivo stability.
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a furan ring fused with a thiazole moiety and a phenoxyphenyl substituent. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.33 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through inhibition of specific enzymes and pathways:
- Enzyme Inhibition : The compound may inhibit DNA gyrase and topoisomerase, crucial enzymes for bacterial DNA replication. Compounds with similar structures have shown IC50 values in the low micromolar range against these targets .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, although the specific activity of this compound requires further investigation .
Biological Activity Data
A summary of biological activities related to the compound is presented in the following table:
Case Study 1: Antibacterial Efficacy
In a study examining a series of thiazole derivatives, compounds structurally related to this compound demonstrated significant antibacterial potency compared to standard antibiotics like ampicillin . This suggests that modifications in the thiazole structure can enhance activity against resistant bacterial strains.
Case Study 2: Dual Targeting Mechanism
Another research effort focused on compounds with similar scaffolds revealed their ability to act as dual inhibitors targeting both acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), indicating potential applications in metabolic disorders . This dual targeting may provide a therapeutic avenue for conditions like obesity and type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
